molecular formula C18H22N2O7 B14948602 N-(2-methoxy-5-nitrophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide

N-(2-methoxy-5-nitrophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide

Cat. No.: B14948602
M. Wt: 378.4 g/mol
InChI Key: QQWPYKNPMRPQIS-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide is a complex organic compound with a molecular formula of C17H20N2O6. This compound is characterized by its spirocyclic structure, which includes a spiro[4.5]decane core, a nitrophenyl group, and a carboxamide functional group. The presence of these functional groups and the spirocyclic structure make this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide typically involves multiple steps, starting from commercially available reagents. One common method involves the reaction of 2-methoxy-5-nitroaniline with a spirocyclic ketone under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The methoxy group can be demethylated using reagents like boron tribromide.

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions with reagents like sodium hydride.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, boron tribromide, and sodium hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include the corresponding amine, demethylated phenol, and substituted carboxamide derivatives. These products can be further utilized in various applications, including the synthesis of more complex molecules.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. Additionally, the nitrophenyl group can participate in electron transfer reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
  • 8-oxa-2-azaspiro[4.5]decane

Uniqueness

Compared to similar compounds, N-(2-methoxy-5-nitrophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of a dimethyl group on the spirocyclic core. These structural features contribute to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C18H22N2O7

Molecular Weight

378.4 g/mol

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide

InChI

InChI=1S/C18H22N2O7/c1-17(2)10-18(6-7-26-17)12(9-15(21)27-18)16(22)19-13-8-11(20(23)24)4-5-14(13)25-3/h4-5,8,12H,6-7,9-10H2,1-3H3,(H,19,22)

InChI Key

QQWPYKNPMRPQIS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CCO1)C(CC(=O)O2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])OC)C

Origin of Product

United States

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